molecular formula C6H12ClNO2 B2449654 [(3S)-Pyrrolidin-3-yl] acetate;hydrochloride CAS No. 1160224-93-0

[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride

Cat. No. B2449654
CAS RN: 1160224-93-0
M. Wt: 165.62
InChI Key: PFYOOYCOQZYSJW-RGMNGODLSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride” include a molecular weight of 165.62, and it is a powder at room temperature .

Scientific Research Applications

Novel Esterification Techniques

[(3S)-Pyrrolidin-3-yl] acetate; hydrochloride has been instrumental in novel esterification methods. For instance, Sano et al. (2006) utilized 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification in the synthesis of isopropyl 2-(cyclohex-l-enyl)acetate, using [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride as a coupling reagent (Sano et al., 2006).

Synthesis of Hydrochloride Compounds

The compound has also been involved in the synthesis of hydrochloride compounds. Huang et al. (2008) developed an efficient and facile procedure for preparing 1-[2-(6,7-dimethyl-3,4-dihydronaphthalen-2-yl)ethyl]pyrrolidine hydrochloride, employing [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride in its synthesis process (Huang, Yeh, & Wong, 2008).

Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment

In the field of medicinal chemistry, this compound has been used in the discovery of integrin inhibitors. Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride, as potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Development of γ-Aminobutyric Acid Analogues

The compound has also been utilized in synthesizing cyclic γ-aminobutyric acid analogues. Petz et al. (2019) reported on the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, with [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride playing a key role in the synthesis process (Petz, Allmendinger, Mayer, & Wanner, 2019).

Factor Xa Binding Evaluation

In another study, Vaz et al. (1998) evaluated the binding mode of (2S)-2-[4-[[(3S)-1-acetimidoyl-3-pyrrolidinyl]oxy]phenyl]-3-(7-amidino-2-naphthyl)propanoic acid hydrochloride to Factor Xa, a vital aspect in the development of new anticoagulants. This study also used [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride (Vaz, McLean, & Pelton, 1998).

Quantum Chemical Investigations

On a theoretical level, studies like those by Bouklah et al. (2012) have used quantum-chemical calculations to investigate the molecular properties of compounds including [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride, contributing to a deeper understanding of its chemical behavior (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Clinical Candidate for Cognitive Disorders

Furthermore, the compound has been identified as a potential clinical candidate for cognitive disorders. Shibuya et al. (2018) reported the discovery of a [(3S)-Pyrrolidin-3-yl] acetate; hydrochloride derivative, K-604, as an aqueous-soluble inhibitor for acyl-coenzyme A:cholesterol O-acyltransferase-1, showing promise for treating diseases related to ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Safety and Hazards

The safety information for “[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[(3S)-pyrrolidin-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOOYCOQZYSJW-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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